REACTION_CXSMILES
|
C1C=CC(C[NH:8][CH:9]([C:22]([OH:24])=[O:23])[CH:10]([NH:14]CC2C=CC=CC=2)[C:11]([OH:13])=[O:12])=CC=1.O>C(O)(=O)C.Cl.[Pd]>[CH:9]([NH2:8])([C:22]([OH:24])=[O:23])[CH:10]([NH2:14])[C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated (rotavapor)
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dilute aqueous sodium hydroxide
|
Type
|
ADDITION
|
Details
|
pH was adjusted to approximately 5 upon addition of glacial acetic acid
|
Type
|
FILTRATION
|
Details
|
Crystals were filtered off
|
Type
|
WASH
|
Details
|
washed
|
Name
|
|
Type
|
|
Smiles
|
C(C(C(=O)O)N)(C(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C=CC(C[NH:8][CH:9]([C:22]([OH:24])=[O:23])[CH:10]([NH:14]CC2C=CC=CC=2)[C:11]([OH:13])=[O:12])=CC=1.O>C(O)(=O)C.Cl.[Pd]>[CH:9]([NH2:8])([C:22]([OH:24])=[O:23])[CH:10]([NH2:14])[C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated (rotavapor)
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dilute aqueous sodium hydroxide
|
Type
|
ADDITION
|
Details
|
pH was adjusted to approximately 5 upon addition of glacial acetic acid
|
Type
|
FILTRATION
|
Details
|
Crystals were filtered off
|
Type
|
WASH
|
Details
|
washed
|
Name
|
|
Type
|
|
Smiles
|
C(C(C(=O)O)N)(C(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C=CC(C[NH:8][CH:9]([C:22]([OH:24])=[O:23])[CH:10]([NH:14]CC2C=CC=CC=2)[C:11]([OH:13])=[O:12])=CC=1.O>C(O)(=O)C.Cl.[Pd]>[CH:9]([NH2:8])([C:22]([OH:24])=[O:23])[CH:10]([NH2:14])[C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)CNC(C(C(=O)O)NCC2=CC=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated (rotavapor)
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dilute aqueous sodium hydroxide
|
Type
|
ADDITION
|
Details
|
pH was adjusted to approximately 5 upon addition of glacial acetic acid
|
Type
|
FILTRATION
|
Details
|
Crystals were filtered off
|
Type
|
WASH
|
Details
|
washed
|
Name
|
|
Type
|
|
Smiles
|
C(C(C(=O)O)N)(C(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |